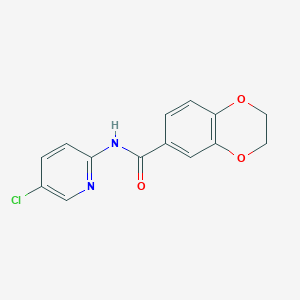![molecular formula C19H19Cl2N3O2 B317365 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B317365.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Dichlorobenzamide: The acetylated piperazine is coupled with 2,5-dichlorobenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anti-biofilm properties.
Biological Studies: The compound is used in studies related to DNA gyrase inhibition, which is crucial for understanding its antibacterial mechanism.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmaceutical agents and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . The compound binds to the DNA gyrase-DNA complex, preventing the supercoiling of DNA and thereby inhibiting bacterial growth . This mechanism is similar to that of fluoroquinolone antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide is unique due to its hybrid structure, combining the piperazine moiety with the dichlorobenzamide group . This hybrid structure allows for a new binding mode to DNA gyrase, potentially offering advantages over traditional fluoroquinolones, such as improved activity against resistant bacterial strains and anti-biofilm properties .
Propiedades
Fórmula molecular |
C19H19Cl2N3O2 |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-13(25)23-8-10-24(11-9-23)16-5-3-15(4-6-16)22-19(26)17-12-14(20)2-7-18(17)21/h2-7,12H,8-11H2,1H3,(H,22,26) |
Clave InChI |
NMCXBNRVXHRHGS-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-{4-[(2-chloro-4-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B317282.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}nicotinamide](/img/structure/B317285.png)
![N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B317287.png)



![Ethyl 2-{[5-(3-bromophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317297.png)
![3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B317299.png)
![ethyl 2-[5-(4-fluorophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317301.png)
![(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B317302.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B317303.png)
![5-{[5-(2-Fluorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B317305.png)
![1-(4-Ethylphenyl)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B317306.png)
